4-Fluoro-2-(furan-2-YL)benzoic acid
Description
4-Fluoro-2-(furan-2-yl)benzoic acid is a fluorinated benzoic acid derivative featuring a furan-2-yl substituent at the 2-position and a fluorine atom at the 4-position of the aromatic ring.
Properties
IUPAC Name |
4-fluoro-2-(furan-2-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-7-3-4-8(11(13)14)9(6-7)10-2-1-5-15-10/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDGELNSNXTMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688507 | |
| Record name | 4-Fluoro-2-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-73-9 | |
| Record name | 4-Fluoro-2-(furan-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80688507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(furan-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative of furan with a halogenated benzoic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures, ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-(furan-2-yl)benzoic acid may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Fluoro-2-(furan-2-yl)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C11H9F O3
Molecular Weight: 208.19 g/mol
IUPAC Name: 4-Fluoro-2-(furan-2-yl)benzoic acid
The compound features a fluorine atom at the para position of the benzoic acid ring and a furan ring at the ortho position, enhancing its potential biological activity due to the electronic effects of the fluorine and the unique properties of the furan.
Medicinal Chemistry
4-Fluoro-2-(furan-2-YL)benzoic acid has been investigated for its potential as a bioactive compound. The following applications have been noted:
- Antibacterial Activity: The furan moiety is associated with antibacterial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 μM | |
| Escherichia coli | 31.25 μM | |
| Pseudomonas aeruginosa | >125 μM |
- Antifungal Properties: Similar to its antibacterial potential, research indicates that this compound may exhibit antifungal activity against pathogens like Candida albicans and Aspergillus niger, warranting further exploration in antifungal drug development .
Anti-inflammatory Activity
In vitro studies have demonstrated that 4-Fluoro-2-(furan-2-YL)benzoic acid can inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation. This inhibition could lead to reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Drug Design and Development
The carboxylic acid functionality allows for hydrogen bonding interactions, making it a suitable candidate for ligand design in drug development. The compound's ability to bind to specific biological targets could lead to new therapeutic agents with improved pharmacokinetic properties .
Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of 4-Fluoro-2-(furan-2-YL)benzoic acid against multiple bacterial strains. Results indicated significant reductions in biofilm formation by Staphylococcus aureus, highlighting its potential as an antibiofilm agent, which is critical in treating persistent infections .
Case Study 2: Inflammation Model
In a murine model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions such as arthritis or other chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(furan-2-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the furan ring can contribute to its overall stability and reactivity. The exact pathways involved may vary depending on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
4-Fluoro-2-(phenylamino)benzoic Acid (C₁₃H₁₀FNO₂)
- Structure: Features a phenylamino group instead of the furan ring.
- Crystallography : Forms intramolecular N–H···O hydrogen bonds and acid-acid dimers via O–H···O interactions, stabilizing the crystal lattice .
- Synthesis : Prepared via Ullmann coupling of 2-bromo-4-fluorobenzoic acid with aniline under copper catalysis (403 K) .
4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid (C₁₁H₁₂FNO₂)
- Structure : Substituted with a pyrrolidinyl group, enhancing solubility via amine protonation.
- Physicochemical Properties : Molecular weight = 209.22; likely higher solubility in polar solvents compared to furan analogs .
4-(3-Benzyl-4-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic Acid (C₂₈H₁₉FN₂O₄)
- Structure : Combines furan, fluorophenyl, and pyrazolone moieties.
2-Fluoro-4-(propan-2-yl)benzoic Acid (C₁₀H₁₁FO₂)
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Substituents | logP* (Predicted) |
|---|---|---|---|---|
| 4-Fluoro-2-(furan-2-yl)benzoic acid | C₁₁H₇FO₃ | 221.18 | F (4-position), furan | ~2.1 |
| 4-Fluoro-2-(phenylamino)benzoic acid | C₁₃H₁₀FNO₂ | 231.22 | Phenylamino | ~2.8 |
| 4-Fluoro-2-(1-pyrrolidinyl)benzoic acid | C₁₁H₁₂FNO₂ | 209.22 | Pyrrolidinyl | ~1.5 |
| 2-Fluoro-4-(propan-2-yl)benzoic acid | C₁₀H₁₁FO₂ | 182.19 | Isopropyl | ~3.0 |
*logP values estimated using fragment-based methods.
Biological Activity
4-Fluoro-2-(furan-2-YL)benzoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological activity, supported by data tables, case studies, and significant research findings.
Chemical Structure and Properties
The chemical structure of 4-Fluoro-2-(furan-2-YL)benzoic acid incorporates a fluorine atom and a furan ring, which are known to influence its biological properties. The presence of the fluorine atom enhances lipophilicity and may improve pharmacokinetic profiles, while the furan moiety can contribute to various biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that 4-Fluoro-2-(furan-2-YL)benzoic acid exhibits notable antimicrobial properties:
- Mechanism of Action : The compound shows bactericidal activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways, leading to cell death .
-
Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains indicate significant efficacy:
Bacterial Strain MIC (μg/mL) Staphylococcus aureus 15.625 Escherichia coli 31.250 Pseudomonas aeruginosa 62.500
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 4-Fluoro-2-(furan-2-YL)benzoic acid has also been investigated:
-
Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and MDA-MBA-231 have shown promising results. The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition:
Cell Line IC50 (μM) MCF-7 0.89 MDA-MBA-231 0.38
These findings highlight its potential as an anticancer agent, particularly against aggressive breast cancer cell lines .
Case Studies
- Cytotoxic Evaluation : A study evaluated the cytotoxic effects of various derivatives of fluoro-substituted benzoic acids, including 4-Fluoro-2-(furan-2-YL)benzoic acid. The results indicated that modifications at the furan position significantly enhanced anticancer activity compared to non-fluorinated analogs .
- Molecular Docking Studies : Molecular docking analyses revealed that the compound binds effectively to key targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). The binding affinity was greater than that observed for standard chemotherapeutics like gefitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
